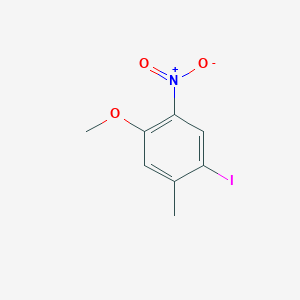

4-Iodo-5-methyl-2-nitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8INO3 |

|---|---|

Molecular Weight |

293.06 g/mol |

IUPAC Name |

1-iodo-4-methoxy-2-methyl-5-nitrobenzene |

InChI |

InChI=1S/C8H8INO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 |

InChI Key |

WVWRJIKYEZCPJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)[N+](=O)[O-])OC |

Origin of Product |

United States |

Contextual Significance Within Halogenated Anisole and Nitroarene Chemistry

4-Iodo-5-methyl-2-nitroanisole is a polysubstituted aromatic compound featuring a methoxy (B1213986) group, a methyl group, a nitro group, and an iodine atom attached to a benzene (B151609) ring. This unique combination of functional groups places it at the intersection of two important classes of organic compounds: halogenated anisoles and nitroarenes.

Halogenated Anisoles: Anisole (B1667542) (methoxybenzene) and its derivatives are common motifs in organic chemistry. The methoxy group is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. oup.commsu.edu Halogenation of anisole, a classic electrophilic aromatic substitution, typically yields a mixture of ortho- and para-isomers, with the para-isomer often predominating due to reduced steric hindrance. oup.com The presence of a halogen, such as iodine, on the anisole ring introduces further possibilities for synthetic transformations, including cross-coupling reactions where the halogen acts as a leaving group.

Nitroarenes: Nitroarenes are aromatic compounds containing one or more nitro groups (-NO₂). The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. msu.edu Conversely, this deactivation makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly when the nitro group is ortho or para to a good leaving group. ontosight.ai Furthermore, the nitro group itself can be a versatile functional handle, readily reduced to an amino group, which is a cornerstone transformation in the synthesis of anilines and their derivatives. oup.com The reduction of nitroaromatics is a fundamental process in industrial chemistry, for example, in the production of dyes and pharmaceuticals.

The compound this compound is a fascinating case study because the electronic effects of its substituents are in opposition. The electron-donating methoxy and methyl groups activate the ring, while the electron-withdrawing nitro group deactivates it. This electronic tug-of-war, combined with the steric hindrance imposed by the multiple substituents, makes predicting its reactivity and devising selective synthetic strategies a complex challenge.

Historical Development and Emerging Research Trends in Substituted Anisole Synthesis and Reactivity

The synthesis of substituted anisoles has a rich history, evolving from classical electrophilic substitution reactions to modern, highly selective catalytic methods.

Historically, the introduction of substituents onto an anisole (B1667542) core relied heavily on electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. cdnsciencepub.comresearchgate.net For instance, the nitration of substituted anisoles has been a subject of study for many years, with early work focusing on understanding the directing effects of the substituents and the reaction conditions required. The Zinke nitration, for example, provided a method for replacing bromine with a nitro group in phenolic compounds, a reaction class relevant to nitroanisole synthesis. nih.gov

However, these classical methods often suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. The synthesis of a specific polysubstituted pattern, such as that in 4-Iodo-5-methyl-2-nitroanisole, would likely require a multi-step sequence with careful control of directing group effects.

In recent decades, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted aromatic compounds. Methods such as Suzuki, Heck, and Buchwald-Hartwig couplings allow for the precise formation of carbon-carbon and carbon-heteroatom bonds at specific positions on an aromatic ring, often starting from a halogenated precursor.

Emerging research trends focus on the direct C-H functionalization of arenes, which avoids the need for pre-functionalized starting materials like haloarenes. thieme.denih.govacs.org Palladium-catalyzed methods have been developed for the ortho-arylation of anisoles, and recent advancements have even enabled the challenging meta-C-H arylation. thieme.deacs.org These modern techniques offer the potential for more efficient and atom-economical syntheses of complex molecules like this compound, although their application to such a heavily substituted system has yet to be explored.

A plausible synthetic approach to this compound could involve a multi-step process. For example, one could envision the nitration of 4-iodo-3-methylanisole or the iodination of 5-methyl-2-nitroanisole. Both pathways present significant regioselectivity challenges due to the competing directing effects of the existing substituents.

Table of Related Compound Properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Iodo-2-nitroanisole | 52692-09-8 | C₇H₆INO₃ | 279.03 | Pale yellow to yellow solid, Melting Point: 95.0-101.0 °C. thermofisher.com |

| 2-Iodo-4-nitroanisole | 5399-03-1 | C₇H₆INO₃ | 279.03 | Pale yellow solid, Melting Point: 96-98 °C. lookchem.com |

| 4-Iodo-3-nitroanisole | 58755-70-7 | C₇H₆INO₃ | 279.03 | Intermediate in the synthesis of 4-methoxy-2-nitroaniline. biosynth.com |

| 4-Iodo-5-methyl-2-nitroaniline | 335349-58-1 | C₇H₇IN₂O₂ | 294.05 | Building block for more complex molecules. bldpharm.com |

This table presents data for structurally related compounds to provide context due to the limited availability of specific data for this compound.

Defining Research Challenges and Opportunities Pertaining to 4 Iodo 5 Methyl 2 Nitroanisole

Classical Approaches to Iodinated and Nitrated Anisole (B1667542) Derivatives

Traditional methods for synthesizing substituted anisoles often rely on fundamental reactions in organic chemistry, primarily electrophilic aromatic substitution and O-methylation. These well-established techniques provide a foundational understanding of the reactivity and regioselectivity in anisole systems.

Electrophilic Aromatic Substitution for Regioselective Nitration and Iodination

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto a benzene ring. minia.edu.eg In the context of anisole derivatives, the methoxy group (-OCH₃) is a powerful activating and ortho-, para-directing group due to its electron-donating nature. solubilityofthings.com However, the synthesis of a specific isomer like this compound requires careful consideration of the directing effects of all substituents on the aromatic ring.

The nitration of anisole is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg The regioselectivity of this reaction is influenced by both electronic and steric factors. While the methoxy group directs incoming electrophiles to the ortho and para positions, the presence of other substituents, like a methyl group, can alter this preference. frontiersin.org Studies on the nitration of anisole and its derivatives have shown that the ortho/para ratio of the products can be influenced by the reaction conditions, including the choice of solvent. researchgate.net For instance, nitration of anisole in various solvents with nitric acid demonstrated that nonpolar solvents tend to yield a consistent ortho/para ratio, whereas polar solvents can cause significant variations. researchgate.net

Iodination of anisoles can be accomplished using various reagents. A common method involves the use of elemental iodine in the presence of an oxidizing agent. nih.gov The electrophilic iodination of phenols, anisoles, and anilines often shows high para-regioselectivity. nih.gov For a starting material like 3-methylanisole, direct iodination would likely lead to a mixture of isomers, with the position of iodination influenced by the directing effects of both the methoxy and methyl groups.

The synthesis of p-nitroaniline from acetophenone (B1666503) provides a relevant example of a multi-step synthesis involving nitration where the directing group's influence is paramount. magritek.com In this sequence, the acetamido group directs the incoming nitro group primarily to the para position. magritek.com This highlights the strategic importance of choosing the correct sequence of reactions to achieve the desired regiochemistry.

O-Methylation Strategies for Anisole Moiety Formation

The anisole moiety is characterized by a methoxy group attached to a benzene ring. A common strategy for its formation is the O-methylation of a corresponding phenol. The Williamson ether synthesis is a classic method, typically involving the reaction of a phenoxide with a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide. unive.it While effective, these traditional methylating agents are hazardous. mdma.ch

In the pursuit of safer and more environmentally friendly methods, dimethyl carbonate (DMC) has emerged as a benign alternative for the O-methylation of phenols. mdma.chresearchgate.net The reaction can be carried out under various conditions, including in the presence of a base like potassium carbonate and a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB). mdma.chresearchgate.net This method has been shown to be highly selective for O-methylation, providing excellent yields of the corresponding anisoles. mdma.ch The use of polar aprotic solvents like DMF can enhance the reaction's selectivity. scispace.com Continuous-flow methodologies for the O-methylation of phenols using DMC have also been developed, offering advantages in terms of process safety and efficiency. unive.itacs.org

| Methylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Dimethyl Sulfate (DMS) | NaOH, liquid phase | High reactivity, effective | Highly toxic and carcinogenic unive.it |

| Methyl Iodide | Base (e.g., NaH) in DMF | Effective methylating agent | Toxic, volatile |

| Dimethyl Carbonate (DMC) | K₂CO₃, PTC, 90-100°C | Environmentally benign, safer alternative mdma.ch | Requires higher temperatures and catalysts mdma.ch |

| Alkyl Methyl Carbonates | K₂CO₃, polar aprotic solvent, ≥120°C | High methyl chemoselectivity scispace.com | Requires specific bulky alkyl groups and high temperatures scispace.com |

Advanced Synthetic Transformations Towards this compound

Modern organic synthesis often requires more sophisticated strategies to achieve high levels of regioselectivity and efficiency, especially for complex polysubstituted molecules.

Multi-step Synthesis Design and Optimization

The synthesis of a molecule with a specific substitution pattern like this compound invariably involves a multi-step sequence. The order of the reactions is crucial to ensure the correct placement of each functional group. For example, in the synthesis of p-nitropropylbenzene from benzene, a Friedel-Crafts acylation followed by a Clemmensen reduction must precede the nitration step to achieve the desired para-substitution, as the alkyl group is ortho-, para-directing. libretexts.org Similarly, the synthesis of m-bromoaniline from benzene requires the initial nitration to install a meta-directing group, followed by bromination, and finally reduction of the nitro group. libretexts.org

For this compound, a plausible synthetic pathway could start from 3-methylphenol. O-methylation would yield 3-methylanisole. The subsequent introduction of the nitro and iodo groups would need to be carefully planned. Given that both the methoxy and methyl groups are ortho-, para-directing, direct nitration and iodination would likely lead to a mixture of products. Therefore, more advanced, regioselective methods are often necessary. The synthesis of related compounds like 4-(chloromethyl)-2-nitroanisole also involves multi-step reactions starting from simpler aromatic precursors. ontosight.ai

Directed Ortho Metalation (DoM) Strategies for Positional Control

Directed Ortho Metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The methoxy group of anisole is a well-known DMG. wikipedia.orgnih.govcanada.ca The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent specifically at the ortho position. wikipedia.org

This method offers a high degree of positional control that is often difficult to achieve with classical electrophilic aromatic substitution. The DoM reaction of anisole was first reported independently by Gilman and Wittig in the early 1940s. wikipedia.orgnih.gov Since then, the scope of DoM has expanded significantly, with numerous DMGs and applications in the synthesis of complex molecules. uwindsor.caacs.org For the synthesis of this compound, a DoM strategy could potentially be employed to introduce one of the substituents with high regioselectivity, thereby simplifying the synthetic route and avoiding the formation of unwanted isomers.

| Aspect | Description | Reference |

|---|---|---|

| Principle | A directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, leading to deprotonation at the ortho position. | wikipedia.org |

| Directing Group Example | The methoxy group (-OCH₃) in anisole can act as a DMG. | wikipedia.orgnih.gov |

| Reagent | Typically an alkyllithium compound like n-butyllithium. | wikipedia.org |

| Advantage | High regioselectivity, allowing for the synthesis of specific isomers that are difficult to obtain through other methods. | wikipedia.org |

| Application | Synthesis of polysubstituted aromatic and heteroaromatic compounds. | uwindsor.capharmaceutical-business-review.com |

Green Chemistry Principles Applied to the Synthesis of Iodinated Nitroanisoles

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.macore.ac.uk These principles are increasingly being applied to the synthesis of aromatic compounds, including iodinated nitroanisoles.

Traditional nitration methods often use large quantities of corrosive acids, leading to significant waste. sibran.ru Eco-friendly nitration methods have been developed using solid supports like silica (B1680970) gel or clay, or employing mechanochemistry, which can reduce the need for hazardous solvents and reagents. sibran.ruresearchgate.netrsc.org For instance, nitration using bismuth nitrate (B79036) on a solid support has been shown to be an effective and more environmentally benign approach. sibran.ru

Similarly, green methods for iodination have been explored to replace harsher traditional reagents. These include the use of hydrogen peroxide and acidified sodium periodate (B1199274) in an aqueous ethanol (B145695) medium, or the use of sodium percarbonate as an eco-friendly oxidant. asianpubs.orgnih.gov These methods are often more efficient, require milder conditions, and produce less waste. scispace.combenthamdirect.com The application of green chemistry principles, such as using safer solvents, reducing derivatives, and employing catalytic reagents, is crucial for the sustainable production of fine chemicals like this compound. acs.orgscispace.comopcw.org

Development of Solvent-Free and Catalyst-Free Protocols

The pursuit of environmentally benign chemical processes has led to the development of synthetic protocols that minimize or entirely eliminate the use of solvents and catalysts, which are often sources of environmental contamination and risk. psu.edu Such "green chemistry" initiatives are crucial for improving the safety and sustainability of chemical manufacturing. psu.eduresearchgate.net

One prominent area of development is the use of microwave irradiation and photochemical methods. researchgate.net For instance, microwave-assisted photochemical synthesis has been proposed as an efficient and practical tool in organic synthesis. psu.edu This technique can significantly reduce reaction times by rapidly and uniformly heating the reaction mixture, often leading to better yields and higher purity of the products. researchgate.net Studies on 4-nitroanisole (B1192098) have shown that photochemical nucleophilic aromatic substitution can be effectively carried out under microwave irradiation, a process that helps minimize solvent use while boosting reaction efficiency. psu.eduresearchgate.net

Another significant advancement is the adoption of solvent-free nitration techniques, a fundamental step in the synthesis of nitroaromatic compounds. An efficient and environmentally friendly method uses urea (B33335) nitrate with concentrated sulfuric acid for the nitration of various aromatic compounds at room temperature. rasayanjournal.co.in This process is notable for its simple aqueous workup that avoids organic solvents, resulting in excellent yields of mono-nitro products with high regioselectivity. rasayanjournal.co.in The mild reaction conditions and the low cost of urea nitrate make it an attractive alternative to classical mixed-acid nitration, which often involves side reactions. rasayanjournal.co.in

Furthermore, the concept of catalyst-free synthesis is being explored through light-mediated reactions. A recent study demonstrated the first visible-light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides from nitroarenes and sulfinate salts. rsc.org This reaction proceeds through a sulfinate–nitroarene electron donor–acceptor (EDA) complex and is tolerant of both oxygen and water, showcasing a novel pathway for forming nitrogen-sulfur bonds without the need for a metal catalyst. rsc.org

The table below summarizes key findings in the development of solvent-free and catalyst-free protocols for nitroaromatic compounds.

| Method | Key Features | Reactant Example | Reference |

| Microwave-Assisted Photochemistry | Reduces or eliminates organic solvents; enhances reaction efficiency. | 4-Nitroanisole | psu.edu, researchgate.net |

| Urea Nitrate Nitration | Solvent-free; simple aqueous workup; high regioselectivity and yield. | Aromatic Compounds | rasayanjournal.co.in |

| Light-Mediated EDA Complex Formation | Catalyst-free; visible light-mediated; tolerant to oxygen and water. | Nitroarenes | rsc.org |

Evaluation of Atom Economy and Waste Minimization in Synthetic Pathways

A critical aspect of green chemistry is the evaluation of synthetic pathways based on their atom economy and the amount of waste generated. researchgate.net The goal is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

The synthesis of aromatic iodides, including precursors to this compound, has seen significant improvements in this regard. Older oxidative iodination methods often employed toxic oxidants like lead(IV) acetate, chromium(VI) oxide, or potassium permanganate, which resulted in waste streams contaminated with toxic heavy metal salts (Pb(II), Cr(III), or Mn(II)). oup.com In contrast, modern methods utilize more environmentally benign systems. For example, the iodination of 4-nitroanisole can be achieved using a system of diiodine (I₂) and sodium iodate (B108269) (NaIO₃) in a mixture of acetic anhydride (B1165640) and acetic acid, catalyzed by sulfuric acid. oup.commdpi.com While this is not entirely waste-free, as it produces sodium sulfate and requires an acetic acid solvent, it avoids the use of highly toxic heavy metals. oup.com

The reduction of the nitro group to an amine is another fundamental transformation for these compounds, and here, waste minimization has been a major focus. Traditional methods like the Béchamp reduction used stoichiometric amounts of metallic iron, generating large quantities of iron oxide by-products, making the process economically and environmentally less attractive. unimi.it Catalytic hydrogenation represents a greener alternative, but often requires precious metal catalysts and hazardous molecular hydrogen. umich.edudiva-portal.org

To address these issues, transfer hydrogenation has emerged as a safer and more sustainable method. umich.edudiva-portal.org This technique uses safer hydrogen donors, such as formic acid or the renewable, naturally occurring γ-terpinene, in place of hydrogen gas. umich.edudiva-portal.org Recent research has focused on developing efficient and, crucially, recyclable catalysts for these reactions. Examples include:

A base-free system using a flower-shaped micro-mesoporous iron oxide (MMIO) catalyst for the transfer hydrogenation of nitroarenes with formic acid, which showed excellent conversion and yield (95%). umich.edu

A protocol using nanopalladium on amino-functionalized siliceous mesocellular foam (Pd(0)-AmP-MCF) as a highly efficient and recyclable heterogeneous catalyst. diva-portal.org This system, using γ-terpinene as the hydrogen donor, demonstrated excellent yields and was successfully scaled up to a 2-gram scale for the reduction of 4-nitroanisole, yielding 98% of the corresponding p-anisidine. diva-portal.org The catalyst showed negligible metal leaching and could be recycled over five times, highlighting its economic and environmental benefits. diva-portal.org

The following table provides a comparative overview of different synthetic pathways and their implications for waste and efficiency.

| Reaction Type | Method | Key Advantages | Waste Products/Drawbacks | Reference |

| Iodination | Oxidative Iodination (I₂/NaIO₃/H₂SO₄) | Avoids toxic heavy metal oxidants (Pb, Cr, Mn). | Produces salt by-products (e.g., Na₂SO₄); uses acid. | oup.com, mdpi.com |

| Nitro Group Reduction | Béchamp Reduction (Fe/acid) | Inexpensive reagents. | Generates large amounts of iron oxide waste. | unimi.it |

| Nitro Group Reduction | Catalytic Transfer Hydrogenation (MMIO catalyst/Formic Acid) | High yield (95%); avoids hazardous H₂ gas; base-free. | Requires catalyst synthesis. | umich.edu |

| Nitro Group Reduction | Catalytic Transfer Hydrogenation (Pd(0)-AmP-MCF/γ-terpinene) | High isolated yield (98%); scalable; recyclable catalyst; renewable H₂ donor. | Requires precious metal catalyst. | diva-portal.org |

These examples underscore a clear trajectory in chemical synthesis toward pathways that are not only effective but also adhere to the principles of green chemistry, emphasizing high atom economy and minimal environmental impact. researchgate.netunimi.it

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions are fundamental to the functionalization of benzene derivatives. The outcome of these reactions on a polysubstituted ring like that of this compound is governed by the cumulative effects of the existing substituents, which influence both the rate of reaction and the position of attack.

While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups to proceed under thermal conditions, photochemical activation offers an alternative pathway for less activated or differently substituted substrates. libretexts.org In the excited state, the electronic distribution of an aromatic ring can be significantly altered, often leading to reactivity patterns that are distinct from ground-state reactions. psu.edu

For nitroanisoles, irradiation can promote the molecule to an excited triplet state, which is susceptible to nucleophilic attack. psu.eduresearchgate.net A classic example is the photosubstitution of 4-nitroanisole, which reacts with nucleophiles like the hydroxide (B78521) ion. rsc.org Interestingly, the regioselectivity of this reaction can be highly dependent on conditions such as temperature. psu.edursc.org Studies have shown that both the nitro group and the methoxy group can be displaced. The quantum yield for the substitution of the nitro group in 4-nitroanisole was found to be independent of temperature, whereas the efficiency of methoxy group substitution increased significantly with rising temperature, becoming the main reaction pathway at 196 °C. psu.edu This suggests a temperature-dependent process that occurs after the initial partitioning between the two substitution pathways. psu.edursc.org

The mechanism for photosubstitution on nitroarenes can vary. For electron-withdrawing substituents, an SN2Ar* mechanism involving a σ-complex with the nucleophile is often proposed. psu.edu In the case of 4-nitroanisole's reaction with aliphatic amines, evidence suggests a mechanism involving the formation of a stable nitronate adduct, followed by a sigmatropic rearrangement to yield the N-substituted 4-nitroaniline (B120555) product. researchgate.net

For halogenated nitroanisoles, photochemical SNAr reactions have also been investigated. Studies on 2-halo-4-nitroanisoles (where the halogen can be F, Cl, Br, or I) have shown that upon excitation, these compounds undergo substitution of the halogen by various nucleophiles, including cyanide and pyridine. researchgate.netnih.gov The relative rates of cyanide attack on the excited states of 2-halo-4-nitroanisoles were found to be 27:2:2:1 for F:Cl:Br:I, respectively, with the reaction at the fluoride (B91410) being diffusion-controlled. nih.gov This "element effect" is a key consideration for predicting the reactivity of iodo-substituted compounds like this compound, suggesting that the C-I bond would be a potential site for photochemical nucleophilic substitution.

Table 1: Temperature-Dependent Product Distribution in the Photosubstitution of 4-Nitroanisole with Hydroxide Ion

| Temperature (°C) | 4-Nitrophenol Yield (%) | 4-Methoxyphenol Yield (%) |

| -20 | ~100 | Negligible |

| 25 | ~90 | ~10 |

| 196 | Minor | Major |

| Data derived from qualitative descriptions in source psu.edu. |

The regioselectivity and chemoselectivity of substitution reactions on the this compound ring are determined by the interplay of the four substituents. Each group exerts inductive and/or resonance effects that either activate or deactivate the ring towards attack and direct incoming reagents to specific positions. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution (SEAr): In SEAr, an electrophile attacks the electron-rich aromatic ring. pressbooks.pubmasterorganicchemistry.com The directing effects of the substituents on this compound are as follows:

Methoxy (-OCH₃): A strongly activating, ortho, para-directing group due to its +R (resonance) effect.

Methyl (-CH₃): A weakly activating, ortho, para-directing group due to inductive effects and hyperconjugation.

Iodo (-I): A weakly deactivating, ortho, para-directing group. Its -I (inductive) effect deactivates the ring, but its +R effect directs incoming electrophiles.

Nitro (-NO₂): A strongly deactivating, meta-directing group due to its strong -R and -I effects.

The positions open for substitution are C-3 and C-6. The powerful ortho, para-directing methoxy and methyl groups, along with the iodo group, would strongly favor substitution at position 6. The nitro group directs meta to itself, which would be positions 4 and 6. Therefore, the directing effects of all four groups are largely congruent, strongly favoring electrophilic attack at the C-6 position.

Nucleophilic Aromatic Substitution (SNAr): In thermal SNAr, the ring must be activated by potent electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov The nitro group at C-2 strongly activates the ring for nucleophilic attack, particularly at the ortho (C-1, C-3) and para (C-5) positions relative to itself. libretexts.org In this compound, there are two potential leaving groups at positions activated by the nitro group: the methoxy group at C-1 (ortho) and the iodo group at C-4 (para to the methyl group, but not directly activated by the nitro group in the classical sense). However, the most likely site of attack would be the carbon bearing the iodo group (C-4) or the methoxy group (C-1). Generally, halogens are better leaving groups than methoxy groups in SNAr reactions. The presence of substituents can significantly impact the electrophilicity of nitroarenes in these reactions. nih.gov

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SEAr | Directing Influence |

| -OCH₃ | -I (weak) | +R (strong) | Activating | ortho, para |

| -NO₂ | -I (strong) | -R (strong) | Deactivating | meta |

| -CH₃ | +I (weak) | N/A (Hyperconjugation) | Activating | ortho, para |

| -I | -I (weak) | +R (weak) | Deactivating | ortho, para |

Radical and Electron Transfer Mechanisms

Beyond polar, two-electron pathways, reactions involving radical intermediates and single electron transfer steps are prominent in the chemistry of nitroaromatics.

The nitro group is an excellent electron acceptor, a property that enables it to initiate reactions via a single electron transfer (SET) mechanism. nih.govnih.gov In this process, the nitroarene accepts an electron from a donor (such as an anion, a metal, or a photoexcited species) to form a nitroarene radical anion. nih.gov This radical anion is a key intermediate that can trigger a variety of subsequent transformations. researchgate.netresearchgate.net

SET activation has been employed in numerous synthetic methods. For example, a transition-metal-free [3+2]-cycloaddition of nitroarenes with 2-azaallyl anions proceeds through an initial SET from the anion to the nitroarene. nih.gov This generates a nitroarene radical anion, which ultimately leads to the formation of a nitrosoarene that participates in the cycloaddition. nih.gov Nitroarenes bearing both electron-donating (e.g., -OMe) and electron-withdrawing substituents are generally well-tolerated in these reactions. nih.gov Photoexcited nitroarenes can also act as bifunctional reagents, serving as both a C-H bond activator and an oxygen atom source in the anaerobic hydroxylation of aliphatic systems, a process initiated by the unique reactivity of the excited nitro group. researchgate.net The dinitration of dialkoxybenzenes has also been proposed to involve a SET process, where regioselectivity is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic substrate. acs.org Given its electron-deficient nitro group, this compound would be a prime candidate for activation via SET mechanisms in the presence of suitable electron donors.

The radical-nucleophilic aromatic substitution (SRN1) reaction is a chain mechanism particularly effective for substituting leaving groups, like halogens, on aromatic rings that may not be activated for traditional SNAr. wikipedia.orggovtpgcdatia.ac.in Unlike the SNAr mechanism, SRN1 does not require electron-withdrawing groups ortho or para to the leaving group. wikipedia.org The mechanism involves the following key steps:

Initiation: An electron is transferred to the aryl halide, forming a radical anion. This can be initiated by solvated electrons, photochemically, or electrochemically. wikipedia.orggovtpgcdatia.ac.in

Propagation:

The radical anion fragments, losing the halide anion to form an aryl radical.

The aryl radical rapidly reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to a molecule of the starting aryl halide, forming the product and regenerating the initial radical anion to continue the chain.

Halogenated nitroarenes are excellent substrates for SRN1 reactions. The nitro group can facilitate the initial electron uptake, and the C-I bond is typically weak enough to cleave readily from the radical anion intermediate. Studies comparing aryl chlorides and iodides have shown that the iodo analogues are much more prone to react via the SRN1 pathway. wikipedia.org The anions of nitroimidazoles have been shown to undergo SRN1 reactions with various halogeno-nitroalkanes, demonstrating the synthetic utility of this process. rsc.org For this compound, the presence of the iodo substituent makes it an ideal substrate for SRN1 reactions, providing a pathway to substitute the iodine atom with a wide range of carbon- and heteroatom-based nucleophiles under conditions distinct from polar SNAr reactions. whiterose.ac.uksemanticscholar.org

Table 3: Comparison of SNAr and SRN1 Mechanisms for Aryl Halides

| Feature | SNAr (Addition-Elimination) | SRN1 (Radical-Nucleophilic) |

| Intermediate | Meisenheimer complex (anionic σ-complex) | Aryl radical and radical anion |

| Requirement | Strong electron-withdrawing group ortho/para to leaving group | Good electron acceptor; good leaving group |

| Mechanism | Two-step polar mechanism (addition then elimination) | Radical chain mechanism |

| Initiation | Nucleophilic attack | Single Electron Transfer (SET) |

| Leaving Group Trend | F > Cl > Br > I (rate-determining addition) | I > Br > Cl > F (fragmentation of radical anion) |

| Inhibition | Not typically inhibited by radical scavengers | Inhibited by radical scavengers and oxygen |

Rearrangement and Migration Phenomena in Nitroanisole Systems

Aromatic nitro compounds can undergo rearrangement reactions, typically under strong acid catalysis and elevated temperatures. These reactions often involve the migration of a nitro group from one position on the ring to another.

Studies on substituted 2-nitroanilines and o-nitrophenols have provided insight into these processes. For instance, 2,3-dinitrophenol, when heated in trifluoromethanesulphonic acid, rearranges almost quantitatively to 2,5-dinitrophenol. rsc.org This corresponds to the migration of the nitro group from the 2-position to the 6-position. The reaction is intramolecular and acid-catalyzed, with the rate-determining step proposed to be the migration of the nitro group within the Wheland intermediate formed by protonation of the ring. rsc.org The rate of this rearrangement is sensitive to other substituents on the ring; for 3-substituted-2-nitrophenols, the rate varies in the order Me > Cl > NO₂. rsc.org

While a similar rearrangement has not been explicitly documented for this compound, the principles derived from related systems are applicable. Under strongly acidic conditions, protonation of the anisole ring could occur, potentially leading to a Wheland intermediate. From such an intermediate, migration of the nitro group from the C-2 position could be envisioned, although the stability of the intermediates and the energy barriers for migration would be complex functions of all four substituents. The corresponding methyl ethers of nitrophenols have also been observed to undergo rearrangement, though often complicated by demethylation under the harsh acidic conditions. rsc.org

Kinetic and Thermodynamic Profiling of Key Reactions

The reactivity of this compound is primarily dictated by the interplay of its four substituents on the aromatic ring: the electron-donating methoxy and methyl groups, and the electron-withdrawing nitro and iodo groups. These substituents influence the electron density of the aromatic ring and its susceptibility to various reactions, including nucleophilic aromatic substitution (SNAr), electrophilic substitution, and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group ortho and para to a halogen atom significantly activates the aryl halide towards nucleophilic aromatic substitution. In this compound, the nitro group is ortho to the iodine atom, which should facilitate SNAr reactions. The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is key to the reaction rate.

While specific kinetic data for this compound is unavailable, studies on similar compounds, such as the reaction of 2,4,6-trinitroanisole with methoxide (B1231860) ion, reveal a reversible consecutive mechanism. acs.org This suggests that the reaction of this compound with nucleophiles might also proceed through a complex mechanism involving one or more intermediates.

A study on the reaction of a series of phenols with O-methyl O-2,4-dinitrophenyl thiocarbonate (MDNPTOC) showed pseudo-first-order kinetics, being first order in the phenoxide anion. acs.org This provides a model for the expected kinetic behavior of this compound in similar SNAr reactions.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, a common transformation in organic synthesis. The kinetics of such reductions have been studied for related compounds. For instance, the reduction of m-iodonitrobenzene to m-iodoaniline using aqueous ammonium (B1175870) sulfide (B99878) under phase transfer catalysis was found to be kinetically controlled with an activation energy of 40.0 kJ/mol. colab.ws The reaction rate was directly proportional to the concentrations of the nitroarene, sulfide, and the catalyst. colab.ws

Table 1: Kinetic Parameters for the Reduction of m-Iodonitrobenzene colab.ws

| Parameter | Value |

| Reaction Order (m-Iodonitrobenzene) | 1 |

| Reaction Order (Sulfide) | 1 |

| Reaction Order (Catalyst) | 1 |

| Activation Energy (Ea) | 40.0 kJ/mol |

This data is for a related compound, m-iodonitrobenzene, and serves as an illustrative example of the kinetic profile for the reduction of a nitro-iodoarene.

Electrophilic Substitution Reactions

The nitration of haloanisoles has been a subject of investigation, providing insights into the directing effects of the substituents. In the nitration of p-haloanisoles in acetic anhydride, the formation of 4-halo-2-nitroanisole is observed. escholarship.org Competition kinetics revealed the deactivating effect of the halogen at the ortho position. escholarship.org The ipso factors, which quantify the extent of substitution at the carbon atom already bearing a substituent, were evaluated for different halogens. escholarship.org

Table 2: Relative Reactivities (ipso Factors) in the Nitration of p-Haloanisoles escholarship.org

| Halogen | ipso Factor (if X) |

| Iodo | 0.18 |

| Bromo | 0.08 |

| Chloro | 0.06 |

This data highlights the relative tendency of the iodo group to be replaced during nitration compared to other halogens in a related system.

The mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole (B42571) has also been studied, revealing a complex pathway involving nitrodeiodination, iodination, and the catalytic role of nitrous acid. researchgate.net

Radical Reactions

Aryl iodides can participate in radical-nucleophilic substitution (SRN1) reactions. This reaction class was noted to have a different reactivity trend compared to SNAr reactions, with aryl iodides being more reactive than the corresponding chlorides and bromides. whiterose.ac.uk This mechanism involves radical intermediates and can be initiated by various methods, including photochemistry or the use of sacrificial electron donors. whiterose.ac.uk Mechanistic studies suggest that for a successful reaction, substrates often require electron-withdrawing groups. whiterose.ac.uk

The reaction of 3-iodo nitrobenzene (B124822) with a 2-azaallyl anion was proposed to proceed via a single electron transfer (SET) mechanism to generate an arene radical anion. nih.gov The subsequent reaction pathway favors reaction at the nitro center over the loss of the iodide, highlighting the influence of the nitro group on the reaction's thermodynamics and kinetics. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 Iodo 5 Methyl 2 Nitroanisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

A detailed analysis based on ¹H and ¹³C NMR spectroscopy would be presented here. This would include a table of predicted chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for each unique proton and carbon atom in the molecule. The structural assignment would be confirmed by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Conformational analysis, potentially involving Nuclear Overhauser Effect (NOE) experiments, would be discussed to determine the spatial orientation of the methoxy (B1213986) and methyl groups relative to the nitro group and the iodine atom.

X-ray Crystallography for Solid-State Structure Elucidation

This section would provide a detailed description of the molecule's three-dimensional structure in the solid state, as determined by single-crystal X-ray diffraction.

Analysis of Molecular Conformation and Dihedral Angles

Precise bond lengths, bond angles, and crucial dihedral angles would be presented in a data table. The planarity of the benzene (B151609) ring and the orientation of the substituents (methoxy, methyl, nitro, and iodo groups) relative to the ring would be analyzed. For instance, the dihedral angle between the plane of the nitro group and the benzene ring is a critical parameter that influences the electronic properties of the molecule.

Characterization of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Aromatic π-Stacking

The crystal packing arrangement would be described, focusing on the non-covalent interactions that stabilize the crystal lattice. This would include a detailed analysis of any present intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions could be possible. A key focus would be on halogen bonding, specifically I···O or I···N interactions between the iodine atom of one molecule and an oxygen or nitrogen atom of a neighboring molecule. The presence or absence of π-stacking interactions between the aromatic rings of adjacent molecules would also be determined and quantified (e.g., centroid-to-centroid distance).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Symmetry

This section would present the characteristic vibrational frequencies from Infrared (IR) and Raman spectroscopy. A data table would list the key absorption bands (in cm⁻¹) and their corresponding assignments to specific functional group vibrations, such as the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic ring and methyl groups, C-O stretching of the anisole (B1667542) moiety, and C-I stretching. The combination of IR and Raman data would be used to discuss the molecule's symmetry.

Spectroscopic Probing of Electron Donor-Acceptor (EDA) Complexes and Reaction Intermediates

If studies were available, this section would discuss the formation of electron donor-acceptor (or charge-transfer) complexes involving 4-Iodo-5-methyl-2-nitroanisole. As a molecule with electron-withdrawing groups (nitro, iodo), it would likely act as an electron acceptor. Spectroscopic techniques, such as UV-Vis spectroscopy, would be used to identify the characteristic charge-transfer band that appears upon complex formation with an electron donor. The stability and electronic properties of such complexes would be discussed. Furthermore, any spectroscopic evidence for the formation of reaction intermediates in which this molecule participates would be analyzed.

Computational Chemistry and Theoretical Studies on 4 Iodo 5 Methyl 2 Nitroanisole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 4-Iodo-5-methyl-2-nitroanisole. DFT allows for detailed investigation of the electronic structure, which governs the molecule's reactivity and physical properties.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For substituted nitroaromatic compounds, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G+(d,p)), are used to calculate the most stable three-dimensional structure. nih.gov These calculations typically show that the aromatic ring is nearly planar, with the nitro and methoxy (B1213986) groups potentially twisted slightly out of the plane depending on steric interactions with adjacent substituents. nih.gov The electronic structure of substituted nitroaromatics is characterized by the interplay between electron-donating groups (like the methoxy group) and electron-withdrawing groups (like the nitro group), which significantly influences the electron density distribution across the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating methoxy group. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aromatic ring. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. researchgate.net DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 4.00 |

From the HOMO and LUMO energies, several Global Chemical Reactivity Descriptors (GCRDs) can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a theoretical framework for understanding stability and interaction potential. researchgate.net Key GCRDs include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.net Hardness and softness are measures of the molecule's resistance to change in its electron distribution, with a smaller HOMO-LUMO gap correlating to greater softness and higher reactivity. researchgate.net The electrophilicity index measures the propensity of a species to accept electrons. researchgate.net

Nonlinear Optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics. nih.gov Compounds with electron donor and acceptor groups separated by a π-conjugated system, like substituted nitroanisoles, are often good candidates for NLO materials. researchgate.net DFT calculations can predict NLO properties such as polarizability (α) and the first hyperpolarizability (β), which quantify the molecule's response to an external electric field. nih.gov The presence of the strong electron-withdrawing nitro group often enhances the NLO response. nih.gov

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.52 |

| Electron Affinity (A) | -ELUMO | 2.91 |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 |

| Chemical Softness (S) | 1 / (2η) | 0.217 |

| Chemical Potential (μ) | -(I + A) / 2 | -5.21 |

| Electronegativity (χ) | -μ | 5.21 |

| Electrophilicity Index (ω) | μ2 / (2η) | 5.90 |

Note: The data is based on calculations for the analogous compound 5-chloro-2-nitroanisole as reported in scientific literature, illustrating the application of these calculations. researchgate.net

DFT is a crucial tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. acs.org The energy of the transition state determines the activation energy of a reaction, which governs its rate. researchgate.net For nitroaromatic compounds, DFT studies can elucidate mechanisms for reactions such as nucleophilic aromatic substitution (SNAr), reduction of the nitro group, or cycloadditions. acs.orgacs.orgresearchgate.net For example, studies on the reaction of dinitroanisole with amines have used kinetic and computational analysis to understand the reaction pathway. acs.org Such computational analysis can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can characterize the geometry and electronic structure of the transition state. mdpi.com

Semiempirical Molecular Orbital Methods in Conformational and Electronic Property Prediction

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or high-throughput screening. Semiempirical molecular orbital methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative. mpg.denih.gov These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. bohrium.com

Semiempirical methods are particularly useful for preliminary conformational analysis, allowing for the rapid exploration of different molecular shapes (e.g., rotation of the methoxy or methyl groups) to identify low-energy conformers. They are also frequently used to calculate molecular descriptors for a large number of molecules in the development of QSAR models. researchgate.neticapsr.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Nitroanisole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate a compound's chemical structure with its biological activity or physical properties, respectively. nih.govnih.gov For nitroaromatic compounds, QSAR models are often developed to predict toxicity. nih.govirb.hrmdpi.com

These models are built using a set of molecular descriptors that quantify various aspects of the molecule's structure and electronic properties. nih.gov Descriptors can be calculated using DFT or semiempirical methods and often include parameters like HOMO and LUMO energies, dipole moment, molecular weight, and logP (a measure of hydrophobicity). nih.gov QSAR studies on nitroaromatic compounds have shown that toxicity is often linked to descriptors related to the compound's electrophilicity and the energy of its LUMO, as the reduction of the nitro group is a key step in many toxicity mechanisms. nih.gov

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient specific research data concerning the synthetic applications of This compound to generate the requested article. The strict adherence to the provided outline, which focuses solely on this specific compound, cannot be met without resorting to speculation based on the reactivity of analogous, but distinct, chemical structures.

The search for documented applications of this compound in the specified areas yielded the following outcomes:

Synthetic Applications of 4 Iodo 5 Methyl 2 Nitroanisole As a Versatile Building Block

Strategies for Further Functionalization and Molecular Diversification:While general reactions for the functional groups present in the molecule (iodide, nitro, methyl, and methoxy (B1213986) on an aromatic ring) are well-known in organic chemistry (e.g., Suzuki or Sonogashira coupling at the iodo-position, reduction of the nitro group, etc.), no studies specifically demonstrating these transformations on 4-Iodo-5-methyl-2-nitroanisole or its subsequent molecular diversification have been published.

Generating content for the requested article without specific research findings for this compound would compromise the scientific accuracy and authority required. Therefore, the article cannot be produced at this time.

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Current Research Landscape on 4-Iodo-5-methyl-2-nitroanisole

A thorough examination of the existing body of scientific literature indicates that there are no specific studies published on this compound. Consequently, there are no "key findings" to synthesize regarding its synthesis, properties, or applications. The current research landscape for this specific compound is barren.

However, the broader landscape of aromatic nitro compounds is an active area of research. rsc.orgresearchgate.net These compounds are recognized as important intermediates in synthetic organic chemistry and have applications in the development of pharmaceuticals and other bioactive molecules. mdpi.com Research in this field is focused on developing novel and efficient methods for the synthesis of nitroaromatic compounds, including advancements in nitration and the functionalization of nitroarenes. rsc.orgresearchgate.net

The synthesis of structurally related compounds, such as 4-Iodo-2-methyl-5-nitroaniline, has been documented, suggesting that synthetic pathways to polysubstituted nitroaromatics are of interest to the chemical community. researchgate.netresearchgate.net The study of iodinated compounds is also a significant field, with iodoarenes serving as versatile intermediates in cross-coupling reactions. organic-chemistry.org The development of new iodination methods continues to be an area of active investigation. organic-chemistry.orgresearchgate.net

Given this context, the absence of research on this compound represents a specific gap in the broader field of nitroaromatic and iodoaromatic chemistry.

Identification of Underexplored Research Avenues and Methodological Gaps

The primary underexplored research avenue is the very existence and characterization of this compound. The complete lack of data on this compound means that its synthesis, spectroscopic properties (NMR, IR, MS), physical properties (melting point, boiling point, solubility), and chemical reactivity are all unknown.

Specific underexplored research avenues include:

Development of a reliable synthetic route: Establishing an efficient and selective synthesis for this compound would be the first crucial step. This could involve the multi-step synthesis from commercially available starting materials, potentially utilizing a combination of nitration, iodination, and methylation reactions on a suitable aromatic precursor.

Full spectroscopic and physical characterization: Once synthesized, a thorough characterization using modern analytical techniques is necessary to establish its structural identity and physical properties.

Exploration of its chemical reactivity: Investigating the reactivity of the various functional groups (nitro, iodo, methyl, and methoxy) on the aromatic ring would provide insights into its potential as a synthetic intermediate. For instance, the reduction of the nitro group to an amine or the participation of the iodo group in cross-coupling reactions would be of significant interest.

Computational and theoretical studies: In the absence of experimental data, computational modeling could provide initial predictions of its molecular geometry, electronic properties, and spectral data.

Methodological gaps in the broader context of synthesizing similar polysubstituted aromatic compounds include the need for more regioselective and high-yielding reaction methodologies. The synthesis of molecules with multiple directing groups can often lead to isomeric mixtures, posing significant purification challenges. Developing novel catalytic systems or synthetic strategies to overcome these challenges is an ongoing need in organic synthesis.

Prognostications for Future Advancements in the Chemistry of Iodinated Nitroanisoles

Future advancements in the chemistry of iodinated nitroanisoles, including the yet-to-be-synthesized this compound, are likely to be driven by their potential utility as versatile building blocks in organic synthesis.

Potential future directions include:

Medicinal Chemistry: Aromatic nitro compounds are precursors to anilines, which are foundational structures in many pharmaceuticals. mdpi.comacs.org The presence of an iodine atom would allow for the introduction of further complexity through well-established cross-coupling chemistries, potentially leading to the discovery of new bioactive molecules. The specific substitution pattern of this compound could offer a unique scaffold for drug design.

Materials Science: Nitroaromatic compounds have been explored for their applications in materials science, including as components of energetic materials and nonlinear optical materials. The introduction of a heavy atom like iodine could modulate these properties in interesting ways.

Development of Novel Synthetic Methodologies: The pursuit of a synthesis for this compound could spur the development of new and more efficient methods for the regioselective functionalization of complex aromatic systems. This could include advancements in late-stage functionalization techniques, which are of high value in the efficient synthesis of chemical libraries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodo-5-methyl-2-nitroanisole, and how can competing side reactions be minimized?

- Methodology : Synthesis typically involves sequential nitration, methylation, and iodination of substituted anisoles. For example, nitration of 5-methylanisole at the ortho position (relative to methoxy) can be achieved using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Subsequent iodination with iodine monochloride (ICl) in acetic acid at 50°C ensures regioselectivity at the para position to the nitro group. Competing side reactions (e.g., over-nitration or diiodination) are mitigated by stoichiometric control, slow reagent addition, and monitoring via TLC/GC-MS .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For NMR, key diagnostic signals include:

- Aromatic proton splitting patterns (e.g., doublets for iodine-adjacent protons).

- Methoxy group resonance at ~3.8–4.0 ppm.

- Confirm absence of unreacted precursors (e.g., 5-methyl-2-nitroanisole) via GC-MS retention time comparison. Quantitative purity assessment (>98%) can be achieved using calibrated HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Due to its nitroaromatic and iodinated structure, prioritize:

- Use of explosion-proof fume hoods for reactions involving nitrating agents.

- Personal protective equipment (PPE): nitrile gloves, lab coats, and face shields.

- Waste disposal via halogen-specific traps (for iodine residues) and neutralization of acidic byproducts. Reference safety data for structurally similar nitroanisoles (e.g., 2-methyl-4-nitroimidazole) for risk assessment .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Key steps:

- Grow crystals via slow evaporation in dichloromethane/hexane.

- Collect data at low temperature (100 K) to minimize thermal motion.

- Analyze intermolecular interactions (e.g., iodine···oxygen halogen bonding) using ORTEP-3 for graphical representation . Compare bond lengths/angles to DFT-optimized structures to validate computational models .

Q. What computational strategies are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Fukui indices and electrostatic potential surfaces.

- Identify electrophilic sites (e.g., iodine substitution’s impact on aromatic ring activation/deactivation).

- Validate predictions experimentally via competitive reaction studies (e.g., bromination vs. sulfonation) monitored by LC-MS .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. IR) for this compound?

- Methodology :

- Step 1 : Replicate measurements under standardized conditions (solvent, concentration, temperature).

- Step 2 : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Step 3 : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR discrepancies, compare experimental spectra to NIST Chemistry WebBook reference data . Document uncertainties using frameworks from qualitative research guidelines .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesizing and characterizing this compound?

- Methodology :

- Publish detailed synthetic protocols (e.g., reagent grades, reaction times, quenching methods) in supplemental materials.

- Use open-source crystallographic data repositories (e.g., CCDC) for SC-XRD results.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral and analytical data, as emphasized in open science frameworks .

Q. How can researchers leverage computational tools to reconcile experimental and theoretical data discrepancies?

- Methodology :

- Perform multi-software validation (e.g., Gaussian for DFT vs. ORCA for post-Hartree-Fock methods).

- Use Python-based scripts (e.g., RDKit) to automate comparison of experimental vs. predicted NMR/IR spectra.

- Report statistical confidence intervals for computational results to align with analytical chemistry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.